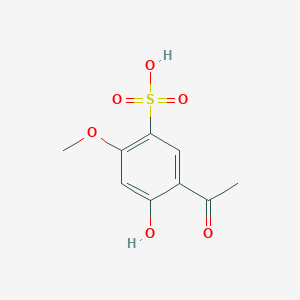
5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid is an organic compound with the molecular formula C10H12O6S It is a derivative of benzenesulfonic acid, characterized by the presence of acetyl, hydroxy, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid typically involves the sulfonation of 2-hydroxy-4-methoxyacetophenone. The process includes the following steps:
Starting Material: 2-hydroxy-4-methoxyacetophenone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reaction Kettle: Using an enamel reaction kettle for the sulfonation reaction.
Temperature Control: Maintaining the reaction temperature through a jacket water bath cooling system.
Byproduct Management: Recycling hydrogen chloride byproducts and neutralizing any residual gases.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products
Oxidation: Formation of 5-acetyl-4-oxo-2-methoxybenzenesulfonic acid.
Reduction: Formation of 5-(1-hydroxyethyl)-4-hydroxy-2-methoxybenzenesulfonic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It modulates the activity of key signaling pathways, including the NF-κB and MAPK pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Similar structure but with a benzoyl group instead of an acetyl group.
2-Hydroxy-5-methoxybenzoic acid: Lacks the sulfonic acid group but shares the hydroxy and methoxy functionalities.
Uniqueness
5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid is unique due to the presence of both acetyl and sulfonic acid groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C9H10O6S |
|---|---|
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
5-acetyl-4-hydroxy-2-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C9H10O6S/c1-5(10)6-3-9(16(12,13)14)8(15-2)4-7(6)11/h3-4,11H,1-2H3,(H,12,13,14) |
Clé InChI |
SSFLMWYMRFOSFY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1O)OC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B12990258.png)
![7-Fluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one hydrochloride](/img/structure/B12990268.png)
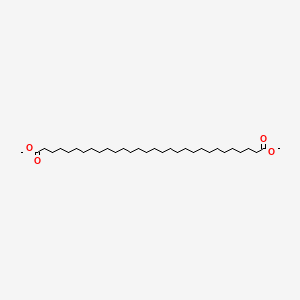
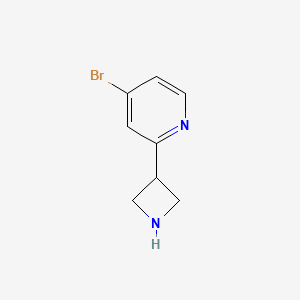
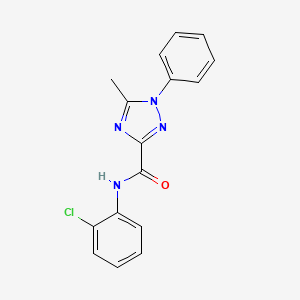
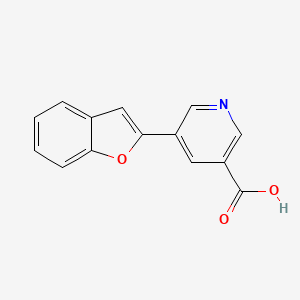
![5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride](/img/structure/B12990299.png)
![3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12990301.png)

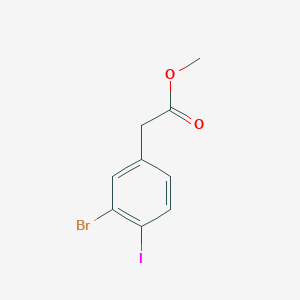
![3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B12990325.png)

![5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990336.png)

